molecular formula C19H20Cl2N2O3 B6902661 6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide

6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide

Cat. No.: B6902661
M. Wt: 395.3 g/mol
InChI Key: LYURCMNRLBCZAW-UHFFFAOYSA-N
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Description

6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a carboxamide group, a dichlorophenoxy group, and a hydroxycyclopentylmethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,3-dichlorophenol with a suitable pyridine derivative under controlled conditions to form the dichlorophenoxy-pyridine intermediate. This intermediate is then reacted with N-methyl-1-hydroxycyclopentylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and appropriate solvents like DMF (dimethylformamide) or DMSO.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.

    Methyl (2,6-dichlorophenoxy)acetate: Another compound with a dichlorophenoxy group, used in various chemical applications.

Uniqueness

6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(2,3-dichlorophenoxy)-N-[(1-hydroxycyclopentyl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-23(12-19(25)9-2-3-10-19)18(24)13-7-8-16(22-11-13)26-15-6-4-5-14(20)17(15)21/h4-8,11,25H,2-3,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURCMNRLBCZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCCC1)O)C(=O)C2=CN=C(C=C2)OC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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